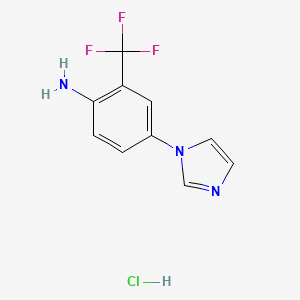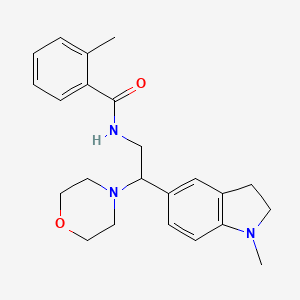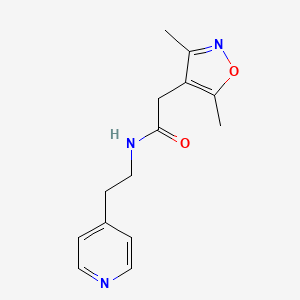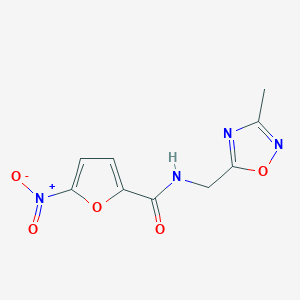![molecular formula C22H15N5 B2839468 1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole CAS No. 685106-90-5](/img/structure/B2839468.png)
1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are versatile heterocyclic cores that are used in the treatment of numerous diseases and have shown promising therapeutic potential . They exert their effects mainly by interacting with various receptors and proteins .
Synthesis Analysis
The synthesis of benzimidazoles generally involves a two-step reaction . The first step involves the reaction of aniline derivatives with a suitable compound to obtain intermediate products . The intermediates are then condensed with different 2-aminopyridines to give the final compounds .
Molecular Structure Analysis
Benzimidazoles contain nitrogen in a bicyclic scaffold . The substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . For example, substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .
Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The lipophilic group at R5 favors COX-1 inhibition, a hydrophilic group enhances COX-2 inhibition, and a methoxy substitution favors 5-lipoxygenase inhibition .
Aplicaciones Científicas De Investigación
Chemical Stability and Selectivity
1-{4-[2-(2-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole derivatives have been studied for their chemical stability and selectivity as inhibitors of certain enzymes. For instance, [(Pyridylmethyl)sulfinyl]benzimidazoles, a related class, exhibit high potency as antisecretory (H+,K+)-ATPase inhibitors in environments with acidic pH but maintain low reactivity at neutral pH. This selective activation mechanism minimizes interaction with non-target thiol groups within the body, showcasing the compound's potential for targeted therapeutic applications without off-target effects (B. Kohl et al., 1992).
Synthetic Methodologies
Advancements in synthetic methodologies involving this compound and its analogs have been significant for medicinal chemistry. For example, research on the synthesis of pyrido[1,2-a]benzimidazoles highlights the importance of acid additives in copper-catalyzed amination processes, which are crucial for creating compounds with potential applications in solubility enhancement, DNA intercalation, and fluorescence in materials chemistry (Kye-Simeon Masters et al., 2011).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which smr000126184 is a part of, are known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that benzimidazole derivatives have been found to inhibit the aggregation of alpha-synuclein (α-syn), a protein that forms toxic aggregates in neurodegenerative conditions like parkinson’s disease . This suggests that SMR000126184 might interact with its targets to prevent the formation of these harmful aggregates.
Biochemical Pathways
The inhibition of α-syn aggregation suggests that it might affect pathways related to protein folding and aggregation, which are crucial in neurodegenerative diseases .
Pharmacokinetics
The benzimidazole core is known for its good bioavailability and stability .
Result of Action
The potential inhibition of α-syn aggregation suggests that it might prevent the formation of toxic protein aggregates, thereby potentially mitigating the neurotoxicity and neurodegeneration associated with conditions like parkinson’s disease .
Direcciones Futuras
Benzimidazoles have shown promising therapeutic potential and are being researched for the development of new drugs . The structure-activity relationship (SAR) of benzimidazoles is a key area of focus, which will be helpful for researchers in designing and developing potential drugs to target inflammation-promoting enzymes .
Propiedades
IUPAC Name |
1-[4-(2-pyridin-2-ylpyrimidin-4-yl)phenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5/c1-2-7-21-19(5-1)25-15-27(21)17-10-8-16(9-11-17)18-12-14-24-22(26-18)20-6-3-4-13-23-20/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHORYJGDBVDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)
![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)
![Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2839395.png)


![N-methyl-N-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2839399.png)
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2839401.png)




